Computed Lipophilicity Comparison: Diethyl vs. Dimethyl Analog
The target compound, 2-Thiazolamine, 4,5-diethyl-, demonstrates a computed XLogP3-AA of 2.3, indicating moderate lipophilicity. This is a significant increase compared to the 4,5-dimethylthiazol-2-amine analog, which has an XLogP3-AA of 1.4 [1][2]. The difference of +0.9 log units suggests the diethyl compound is approximately 8 times more lipophilic, a property that can be critical for blood-brain barrier penetration or membrane partitioning in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4,5-Dimethylthiazol-2-amine (XLogP3-AA = 1.4) |
| Quantified Difference | +0.9 log units |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2024-2026 releases). |
Why This Matters
For procurements targeting lead optimization, a quantifiable 0.9 logP difference directly influences predicted ADME properties, making the diethyl analog a superior choice when increased lipophilicity is desired.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12831771, 2-Thiazolamine, 4,5-diethyl-. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 73238, 2-Amino-4,5-dimethyl-1,3-thiazole. 2026. View Source
